molecular formula C17H15NO3 B2881143 5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole CAS No. 37103-99-4

5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole

Cat. No. B2881143
Key on ui cas rn: 37103-99-4
M. Wt: 281.311
InChI Key: NPRKPMGGWYKYRS-UHFFFAOYSA-N
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Patent
US04519937

Procedure details

Phenylacetonitrile (0.84 g, 7.2 mmol) and 2-methyl-2-(4-nitrophenyl)-1,3-dioxolane (mp. 69°-71° C. (1.50 g 7.2 mmol) were added to a room temperature solution of sodium hydroxide (1.44 g, 36 mmol) in methanol (8 ml). A slight exotherm was noted and stirring was continued for 16 hrs. The mixture was filtered and the collected solid washed several times with water and once with cold methanol to yield a yellow powder (1.60 g) with mp. 137° C. (lit. mp. 137°-138° C., see J. Heterocyclic Chem. 11, 107 (1974)).
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]#N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:10][C:11]1([C:16]2[CH:21]=C[C:19]([N+:22]([O-])=[O:23])=[CH:18][CH:17]=2)[O:15][CH2:14][CH2:13][O:12]1.[OH-].[Na+]>CO>[CH3:10][C:11]1([C:16]2[CH:17]=[CH:18][C:19]3[C:8]([CH:21]=2)=[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[O:23][N:22]=3)[O:12][CH2:13][CH2:14][O:15]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.84 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OCCO1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
1.44 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the collected solid washed several times with water

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1(OCCO1)C=1C=CC=2C(=C(ON2)C2=CC=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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